molecular formula C33H25F3O4 B607463 Flocoumafen CAS No. 90035-08-8

Flocoumafen

Cat. No. B607463
CAS RN: 90035-08-8
M. Wt: 542.55
InChI Key: KKBGNYHHEIAGOH-UHFFFAOYSA-N
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Description

Flocoumafen is a coumarin anticoagulant rodenticide . It is a second-generation indirect anticoagulant, characterized by its low aqueous solubility and low volatility . It is persistent in both soil and water systems .


Synthesis Analysis

The total synthesis of Flocoumafen involves key synthetic steps such as Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone 13 yields a good yield of precursor alcohol 5. The final coupling of alcohol 5 with 4-hydroxy-coumarin results in Flocoumafen .


Molecular Structure Analysis

Flocoumafen has a molecular formula of C33H25F3O4 . Its average mass is 542.544 Da and its monoisotopic mass is 542.170471 Da .


Chemical Reactions Analysis

No new data on the physical and chemical properties and the post-registration analytical methods for monitoring of Flocoumafen was provided .


Physical And Chemical Properties Analysis

Flocoumafen is a solid substance with a melting range of 166-168ºC and a vapour pressure of <1 x 10-3 Pa at 20°C . It is stable up to 250°C . It has a low aqueous solubility and a low volatility .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary of Application : Flocoumafen is synthesized via Knoevenagel Condensation and Intramolecular Ring Cyclization . This process involves the reaction of p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton .
  • Methods of Application : The key synthetic steps involve Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone affords a precursor alcohol, which is then coupled with 4-hydroxy-coumarin to yield flocoumafen .
  • Results or Outcomes : This method is useful for generating the core tetralone skeleton of 4-hydroxycoumarin derivatives and provides a generalized access to various warfarin type anticoagulants .

Application in Rodent Control

  • Field : Pest Control
  • Summary of Application : Flocoumafen is used as an anticoagulant rodenticide to control rodent populations . It is one of the most used management methods for dealing with rodent concerns .
  • Methods of Application : Flocoumafen is administered to rodents as a poison. The specific method of application can vary depending on the landscape and accessibility .

Application in Pharmacokinetics

  • Field : Pharmacokinetics
  • Summary of Application : The pharmacokinetics of Flocoumafen, particularly its persistence in the liver, is studied .
  • Methods of Application : The plasma half-life of Flocoumafen in mice is estimated .
  • Results or Outcomes : A plasma half-life of Flocoumafen in mice was estimated as 26.6 days, consistent with the overall shorter retention time of anticoagulants in blood compared to liver .

Safety And Hazards

Flocoumafen is highly toxic and is restricted to indoor use and sewers due to the increased risk to non-target species, especially due to its tendency to bio-accumulate in exposed organisms . It is fatal in contact with skin and if inhaled. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one
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InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2
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InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N
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Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F
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Molecular Formula

C33H25F3O4
Record name FLOCOUMAFEN
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DSSTOX Substance ID

DTXSID1058212
Record name Flocoumafen
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Molecular Weight

542.5 g/mol
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Physical Description

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS.
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Solubility

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin.
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Product Name

Flocoumafen

Color/Form

Off-white solid, Off-white powder

CAS RN

90035-08-8
Record name Flocoumafen
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Record name Flocoumafen [BSI:ISO]
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Record name A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin
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Record name 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]
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Melting Point

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C
Record name FLOCOUMAFEN
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Synthesis routes and methods

Procedure details

An approximately 1:1 mixture of the cis and trans isomers of 1-(4-hydroxycoumarin-3-yl)-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene in the form of a viscous oil (13.0 g) was dissolved in ethanol (250 cm3) at the ambient temperature and the solution kept in an open flask at the ambient temperature for 3 days during which time some of the ethanol evaporated and some precipitation of a solid material occurred. This was collected by filtration and dried to give trans-1-(4-hydroxycoumarin-3-yl)-3-[4-(4trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene (containing 7% by weight of the cis-isomer, 1.5 g), melting point 153°-155° C. The filtrate was concentrated by removal of the ethanol by evporation under reduced pressure. The residual oil was then dissolved in boiling ethanol (100 cm3) and the solution allowed to cool to 35° to 40° C. and maintained at this temperature whilst a precipitate formed rapidly. This was collected by filtration and dried to give cis-1-(4-hydroxycoumarin-3-yl)-3-[4-trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene (containing 5% by weight of the transisomer, 5.5 g) melting point 183°-184.5° C.
[Compound]
Name
oil
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
10
Citations
KR Huckle, DH Hutson, PA Warburton - Xenobiotica, 1988 - Taylor & Francis
… The major component was unchanged flocoumafen together … and toxicity, the fate of flocoumafen has been studied in rat … and to determine whether flocoumafen has any other toxic …
Number of citations: 74 www.tandfonline.com
KR Huckle, PA Warburton, S Forbes, CJ Logan - Xenobiotica, 1989 - Taylor & Francis
… Radioactivity was retained mostly in the liver; largely as unchanged flocoumafen associated … exposure to flocoumafen at 5, 15 and 50 ppm had concentrations of flocoumafen (1.0 nmol/g…
Number of citations: 49 www.tandfonline.com
I Newton, I Wyllie, A Gray, CV Eadsforth - Pesticide science, 1994 - Wiley Online Library
… However, the relative toxicity of flocoumafen, bromadiolone and … flocoumafen was eliminated unchanged in the pellets during the dosing periods. After dosing ceased, the flocoumafen …
Number of citations: 45 onlinelibrary.wiley.com
M Jin, X OuYang, X Chen - Journal of Applied Toxicology: An …, 2007 - Wiley Online Library
… quantification of 0.05 ng ml−1 for flocoumafen, and 0.1 ng ml−1 for … flocoumafen and brodifacoum ranged from 78.0% to 83.7%. This assay can be used to determine trace flocoumafen …
KR Huckle, DH Hutson, CJ Logan… - Pesticide …, 1989 - Wiley Online Library
… flocoumafen. Treatments of flocoumafen‐dosed rats with warfarin or with cytochrome P450‐… doses of phenobarbitone were without effect on the hepatic residue of flocoumafen. …
Number of citations: 46 onlinelibrary.wiley.com
CV Eadsforth, AJ Dutton, EG Harrison… - Pesticide …, 1991 - Wiley Online Library
… , flocoumafen, by analysis of residues in regurgitated pellets following consumption of flocoumafen… Further detailed analysis of the pellets confirmed that flocoumafen residues in the first-…
Number of citations: 27 onlinelibrary.wiley.com
JC Jung, E Lim, Y Lee, D Min, J Ricci, OS Park, M Jung - Molecules, 2012 - mdpi.com
… of flocoumafen. In this report, we describe the efficient total synthesis of flocoumafen starting … In addition, separation and structure determination of cis- and trans-flocoumafen through 2D …
Number of citations: 21 www.mdpi.com
S Boettcher, A Wacker, K Moerike… - European journal of …, 2011 - Wiley Online Library
… of flocoumafen serum levels. During follow-up visits, clotting tests remained normal and flocoumafen … Based on the repeated measurements of flocoumafen serum levels, a half-life of 6.7 …
Number of citations: 20 onlinelibrary.wiley.com
FP Rowe, A Bradfield, T Swinney - Epidemiology & Infection, 1985 - cambridge.org
… Flocoumafen gave an equally effective but quicker kill of mice. It is concluded that flocoumafen … reports on the results of comparable trials carried out using flocoumafen, 4-hydroxy-3-l ,2,…
Number of citations: 25 www.cambridge.org
DG Nosal, DL Feinstein, L Chen… - Journal of AOAC …, 2020 - academic.oup.com
Background Superwarfarins, second-generation long-acting anticoagulant rodenticides, are 4-hydroxycoumarin analogues of warfarin that contain a large hydrophobic side chain. …
Number of citations: 11 academic.oup.com

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